molecular formula C6H10Cl2O2S B6598788 (1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride CAS No. 2307770-23-4

(1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride

Cat. No.: B6598788
CAS No.: 2307770-23-4
M. Wt: 217.11 g/mol
InChI Key: ZBAQTFQTWCUZFN-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride is a chiral compound with significant applications in organic synthesis and industrial chemistry. This compound is characterized by the presence of a chlorine atom and a sulfonyl chloride group attached to a cyclohexane ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride typically involves the chlorination of cyclohexane derivatives followed by sulfonylation. One common method involves the reaction of (1R,2R)-2-chlorocyclohexanol with thionyl chloride to introduce the sulfonyl chloride group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and sulfonylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to (1R,2R)-2-chlorocyclohexane-1-sulfonic acid using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can yield sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

Scientific Research Applications

(1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some key applications include:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicinal Chemistry: Utilized in the development of novel therapeutic agents, particularly in the synthesis of sulfonamide-based drugs.

    Industrial Chemistry: Applied in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate in the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-Chlorocyclohexane-1-sulfonic acid: Similar structure but lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.

    (1R,2R)-2-Bromocyclohexane-1-sulfonyl chloride: Similar reactivity but with a bromine atom instead of chlorine, which can influence the reaction kinetics and product distribution.

    (1R,2R)-2-Chlorocyclohexane-1-sulfonamide: A derivative formed from the reaction with amines, used in medicinal chemistry.

Uniqueness

(1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride is unique due to its combination of a chiral center, a chlorine atom, and a sulfonyl chloride group. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in both research and industrial applications.

Properties

IUPAC Name

(1R,2R)-2-chlorocyclohexane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h5-6H,1-4H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAQTFQTWCUZFN-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.